4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine
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Description
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
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Mechanism of Action
Target of action
For instance, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with piperidine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Piperidine derivatives, for example, are known to have a wide variety of biological activities, suggesting they can be absorbed and distributed throughout the body to interact with their targets .
Properties
CAS No. |
1226449-78-0 |
---|---|
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.35 |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
InChI Key |
NPBLFJYBWLXGRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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